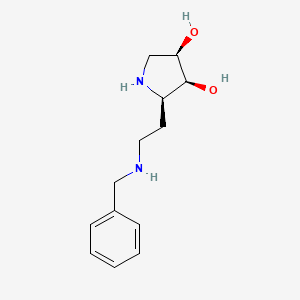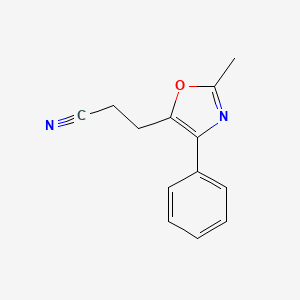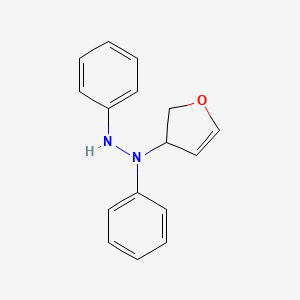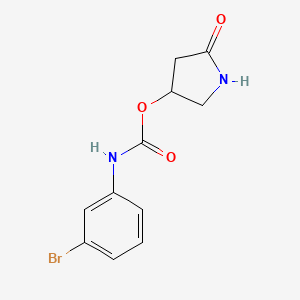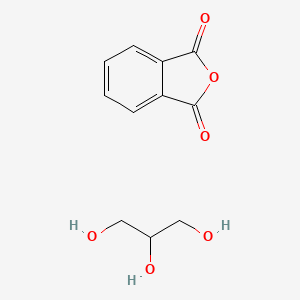
2-Benzofuran-1,3-dione;propane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuran-1,3-dione;propane-1,2,3-triol can be achieved through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by dehydration to form the benzofuran-1,3-dione structure . The reaction typically occurs under solvent-free conditions at room temperature, yielding high selectivity and efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biomass-derived furan and maleic anhydride. The process includes a Diels-Alder cycloaddition followed by dehydration using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid . This method ensures high yield and selectivity, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-Benzofuran-1,3-dione;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the benzofuran-1,3-dione moiety into more reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
2-Benzofuran-1,3-dione;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which 2-Benzofuran-1,3-dione;propane-1,2,3-triol exerts its effects involves interactions with molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, influencing biochemical processes. The glycerol component may enhance solubility and bioavailability, facilitating the compound’s action in biological systems.
相似化合物的比较
Phthalic Anhydride: Similar in structure but lacks the glycerol component.
Maleic Anhydride: Shares the anhydride functional group but differs in the overall structure.
Glycerol Derivatives: Compounds like glycerol monoesters or diesters have similar glycerol components but different functional groups.
属性
CAS 编号 |
26655-24-3 |
|---|---|
分子式 |
C11H12O6 |
分子量 |
240.21 g/mol |
IUPAC 名称 |
2-benzofuran-1,3-dione;propane-1,2,3-triol |
InChI |
InChI=1S/C8H4O3.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3(6)2-5/h1-4H;3-6H,1-2H2 |
InChI 键 |
QLEITUFVKZSFRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C(C(CO)O)O |
相关CAS编号 |
26655-24-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)



![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)

![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)

